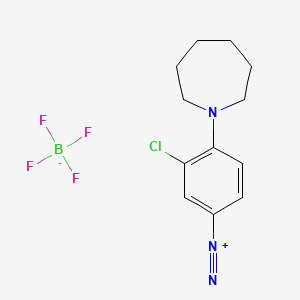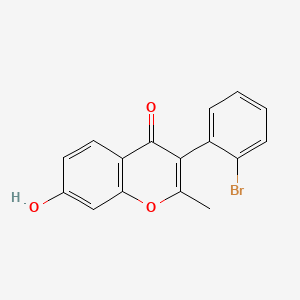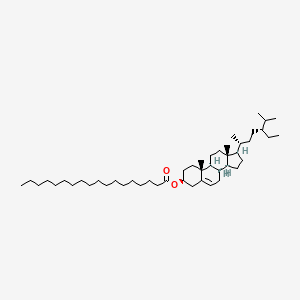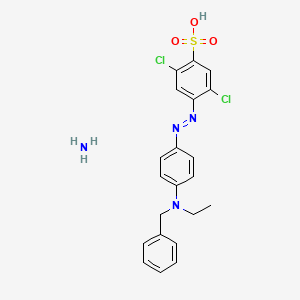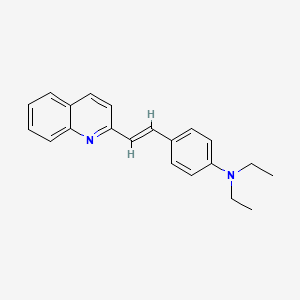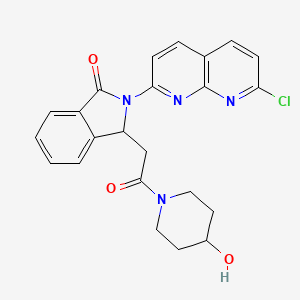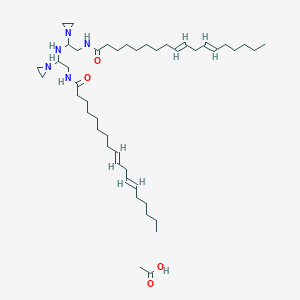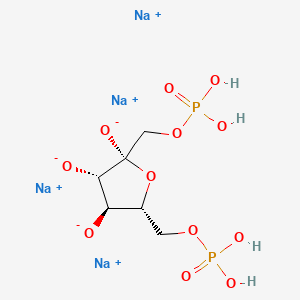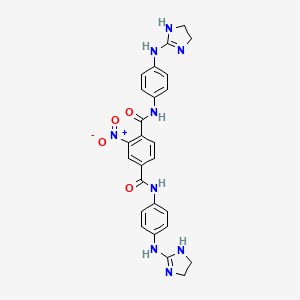
4,4'-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate is a complex organic compound with a unique structure It is characterized by the presence of an octahydro-4,7-methano-1H-indene core, which is a bicyclic structure, and a hydrogen 2-octadecenylsuccinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate involves multiple steps. The starting material is typically octahydro-4,7-methano-1H-indene, which undergoes a series of reactions to introduce the dimethylene and hydrogen 2-octadecenylsuccinate groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of catalysts or specific solvents to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate or as a component of drug delivery systems.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar bicyclic structure but lacking the dimethylene and hydrogen 2-octadecenylsuccinate groups.
Tricyclo[5.2.1.0(2,6)]decane: Another bicyclic compound with a different arrangement of carbon atoms.
Hexahydro-4,7-methanoindan: A compound with a similar core structure but different functional groups.
Uniqueness
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
93820-26-9 |
|---|---|
Formule moléculaire |
C56H96O8 |
Poids moléculaire |
897.4 g/mol |
Nom IUPAC |
2-[(E)-4-[[5-[2-[(E)-4,5-dicarboxypent-1-enyl]hexadecyl]-3-tricyclo[5.2.1.02,6]decanyl]methyl]octadec-2-enyl]butanedioic acid |
InChI |
InChI=1S/C56H96O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-43(31-27-33-47(55(61)62)41-51(57)58)37-49-40-50(54-46-36-35-45(39-46)53(49)54)38-44(32-28-34-48(56(63)64)42-52(59)60)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32,43-50,53-54H,3-26,29-30,33-42H2,1-2H3,(H,57,58)(H,59,60)(H,61,62)(H,63,64)/b31-27+,32-28+ |
Clé InChI |
UUQKXDZZIPKAQR-WWQQVGJXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC(/C=C/CC(C(=O)O)CC(=O)O)CC1C2C(C(C1)CC(/C=C/CC(C(=O)O)CC(=O)O)CCCCCCCCCCCCCC)C3CC2CC3 |
SMILES canonique |
CCCCCCCCCCCCCCC(CC1CC(C2C1C3CCC2C3)CC(CCCCCCCCCCCCCC)C=CCC(CC(=O)O)C(=O)O)C=CCC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


